molecular formula C13H11FS B7837865 (4'-Fluorobiphenyl-3-yl)(methyl)sulfane CAS No. 748817-99-4

(4'-Fluorobiphenyl-3-yl)(methyl)sulfane

Cat. No.: B7837865
CAS No.: 748817-99-4
M. Wt: 218.29 g/mol
InChI Key: DFJIDXPKQCOLEP-UHFFFAOYSA-N
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Description

(4'-Fluorobiphenyl-3-yl)(methyl)sulfane is an organic compound with the molecular formula C13H11FS and a molecular weight of 218.29 g/mol. This fluorinated biphenyl derivative is characterized by a methylsulfide group and a fluorine atom located at the 4' position of one phenyl ring. The strategic placement of these substituents makes it a valuable intermediate in organic synthesis and pharmaceutical research. The compound's structure contributes to its utility in various chemical reactions. The sulfur atom in the methyl sulfide group can participate in nucleophilic substitution reactions, while the fluorine atom on the biphenyl ring can influence the molecule's reactivity and serve as a site for further functionalization. Similar biphenyl structures are known to be used in material science , for instance in organic electronics and as additives in polymer formulations. This chemical is intended for research purposes and is For Research Use Only . It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

1-fluoro-4-(3-methylsulfanylphenyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FS/c1-15-13-4-2-3-11(9-13)10-5-7-12(14)8-6-10/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFJIDXPKQCOLEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401284776
Record name 4′-Fluoro-3-(methylthio)-1,1′-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401284776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

748817-99-4
Record name 4′-Fluoro-3-(methylthio)-1,1′-biphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=748817-99-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4′-Fluoro-3-(methylthio)-1,1′-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401284776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Suzuki-Miyaura Coupling for Biphenyl Formation

The biphenyl backbone is often assembled via Suzuki-Miyaura coupling, utilizing aryl halides and boronic acids. For example, ethyl 4-iodobenzoate reacts with 1-bromo-4-fluorobenzene in the presence of Pd(dba)₂ (2 mol%) and tris(2-furyl)phosphine (tfp, 4 mol%) to form fluorinated biphenyl intermediates. Key parameters include:

  • Catalytic System : Pd(dba)₂/tfp with ZnCl₂∙2LiCl as a transmetallation agent.

  • Solvent : Tetrahydrofuran (THF) at 25°C.

  • Yield : Up to 95% after column chromatography (i-hexane:EtOAc = 30:1).

This method ensures regioselectivity for the 3-position sulfane substitution by leveraging steric and electronic effects of the directing groups.

Direct C–H Functionalization for Sulfane Incorporation

Thiolation via Transition Metal Catalysis

Methylsulfane groups are introduced via Pd-catalyzed C–S bond formation. A representative procedure involves reacting 3-bromobiphenyl with methanethiol in the presence of [Pd(cinnamyl)Cl]₂ (5 mol%) and tBuBrettPhos (6 mol%).

  • Conditions : Toluene at 110°C for 12 hours.

  • Additives : Cesium fluoride (2 equiv) to enhance nucleophilicity.

  • Yield : 81% after flash chromatography.

This approach avoids prefunctionalized substrates, streamlining the synthesis.

Sequential Halogen Exchange and Thioetherification

Fluorine Retention During Coupling

To preserve the 4'-fluoro substituent, AgF (1.5 equiv) is employed in tandem with BrettPhos-ligated Pd catalysts. For instance, methyl 4-bromo-3-methylbenzoate undergoes fluorination and subsequent thioetherification in one pot:

  • Catalyst : BrettPhos-Pd complex (10 mol%).

  • Temperature : 130°C for 18 hours.

  • Yield : 88% (19F NMR quantification).

This method highlights the compatibility of fluorine with harsh reaction conditions.

Scale-Up Considerations and Industrial Adaptations

Continuous Flow Synthesis

Industrial production leverages continuous flow systems to enhance reproducibility. For example, a scale-up synthesis of 5-bromo-2-fluoro-3'-methoxybiphenyl achieved 95% yield by reloading injection loops three times and optimizing residence time.

  • Reactor Type : Tubular flow reactor with in-line monitoring.

  • Purification : Automated flash chromatography with gradient elution.

Comparative Analysis of Methods

MethodCatalystYield (%)Temperature (°C)Key Advantage
Suzuki-MiyauraPd(dba)₂/tfp9525High regioselectivity
C–H Functionalization[Pd(cinnamyl)Cl]₂81110No prefunctionalization required
Halogen ExchangeBrettPhos-Pd88130One-pot fluorination/thioetherification
Oxidative Couplingm-CPBAModerate0–25Mild conditions

Chemical Reactions Analysis

Types of Reactions

(4’-Fluorobiphenyl-3-yl)(methyl)sulfane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to (4'-fluorobiphenyl-3-yl)(methyl)sulfane may exhibit various biological activities, including:

  • Antimicrobial properties: Compounds derived from this class have been shown to inhibit bacterial growth.
  • Anticancer effects: Certain derivatives demonstrate cytotoxicity against cancer cell lines.
  • Neuropharmacological activity: Potential applications in treating neurological disorders due to their interaction with neurotransmitter receptors.

Case Studies

  • Antimicrobial Activity : A study explored the antimicrobial effects of sulfur-containing compounds, including this compound. The results indicated significant inhibitory activity against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.
  • Anticancer Research : Another investigation focused on the cytotoxic effects of biphenyl derivatives on cancer cell lines. The findings revealed that modifications to the sulfur moiety could enhance the compound's efficacy against specific cancer types.
  • Neuropharmacology : Research into the binding affinity of this compound with serotonin receptors indicated its potential as a neuroactive agent, paving the way for further studies in treating mood disorders.

Synthetic Pathways

Several synthetic pathways can be employed to produce this compound:

  • Direct Fluorination : Utilizing fluorinating agents to introduce the fluorine atom at the desired position on the biphenyl ring.
  • Sulfanylation Reactions : Employing methyl sulfide in nucleophilic substitution reactions to attach the sulfide group to the biphenyl framework.
  • Cross-Coupling Techniques : Applying palladium-catalyzed cross-coupling methods to synthesize more complex derivatives.

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesUnique Properties
4-FluorobiphenylFluorine at 4-positionEnhanced stability and lipophilicity
Methylphenyl sulfideMethyl group attached to phenylSimpler structure, less biological activity
4-MethylthioanilineThioether group attached to anilineKnown for antimicrobial properties
2-FluorobenzothiazoleFluorine and thiazole ringExhibits anticancer activity

This table highlights variations in structure that lead to differences in biological activity and applications, emphasizing the uniqueness of this compound within this context.

Mechanism of Action

The mechanism of action of (4’-Fluorobiphenyl-3-yl)(methyl)sulfane involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, potentially modulating their activity.

    Pathways Involved: The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Fluorinated Biphenyls

Compound Name (Abbreviation) Substituents Key Functional Groups Notable Properties
(4'-Fluorobiphenyl-3-yl)(methyl)sulfane (DFBPMS) 3-(methylsulfane), 4'-fluoro -SMe, -F Potential sulfane sulfur reactivity; moderate steric bulk from -SMe
4′-(tert-butyl)-3,4-difluoro-1,1′-biphenyl (TBDFBP) 3,4-difluoro, 4′-tert-butyl -F, -C(CH₃)₃ High steric hindrance from tert-butyl; SC-XRD-confirmed planar biphenyl core
1-(3′,4′-difluoro-[1,1′-biphenyl]-4-yl)ethanone (DFBPE) 3',4'-difluoro, 4-acetyl -F, -COCH₃ Electron-withdrawing acetyl group; potential for keto-enol tautomerism
3,4-difluoro-3′-nitro-1,1′-biphenyl (DFNBP) 3,4-difluoro, 3′-nitro -F, -NO₂ Strong electron-withdrawing nitro group; enhanced polarity

Key Observations :

  • Electronic Effects : DFBPMS’s methylsulfane group is less electron-withdrawing compared to DFBPE’s acetyl or DFNBP’s nitro groups. This may result in distinct UV-Vis absorption profiles and redox behavior .

Comparison with Other Sulfane Sulfur-Containing Compounds

Sulfane sulfur (-S-) compounds exhibit diverse reactivity due to labile sulfur atoms. DFBPMS’s methylsulfane group places it within this class, but structural differences distinguish it from other sulfane derivatives:

Table 2: Comparison with Sulfane Sulfur Compounds

Compound Name / Class Structure Sulfane Sulfur Type Biological/Reactivity Notes
DFBPMS Biphenyl core with methylsulfane Monosulfane (-S-) Unstudied biologically; synthetic accessibility via Suzuki coupling
Foliogarlic trisulfanes (4–5) Cyclic organosulfur with trisulfane (-S-S-S-) Trisulfane Isolated from garlic; antioxidant and anti-cancer potential inferred
(4-Chloro-3-fluorophenyl)(4-chlorobenzyl)sulfane Chloro-fluorophenyl + chlorobenzylsulfane Monosulfane (-S-) Higher halogen content may enhance electrophilicity; no biological data
(2,5-Dibromo-3-fluorophenyl)(methyl)sulfane Dibromo-fluorophenyl + methylsulfane Monosulfane (-S-) Bromine substituents increase molecular weight and lipophilicity

Key Observations :

  • Sulfur Chain Length: DFBPMS’s monosulfane lacks the polysulfane (-S-S-) moieties found in garlic-derived compounds (e.g., foliogarlic trisulfanes), which are associated with higher sulfur mobility and antioxidant activity .

Biological Activity

(4'-Fluorobiphenyl-3-yl)(methyl)sulfane, also known by its CAS number 748817-99-4, is a compound of interest in various fields of biological research due to its unique structural features and potential biological activities. The presence of a fluorine atom and a methyl sulfide group in its structure may influence its interactions with biological systems, making it a candidate for further investigation in pharmacology and toxicology.

Chemical Structure and Properties

The molecular formula of this compound is C13H11F S, with a molecular weight of approximately 226.29 g/mol. The compound features a biphenyl structure with a fluorine substituent at the para position and a methyl sulfide group attached to one of the phenyl rings.

PropertyValue
Molecular FormulaC13H11F S
Molecular Weight226.29 g/mol
CAS Number748817-99-4

The mechanism of action for this compound is not well-documented, but compounds with similar structures often interact with various biological targets. The fluorine atom can enhance lipophilicity and metabolic stability, potentially affecting enzyme binding and receptor interactions. Research into related compounds suggests that the methyl sulfide group may also play a role in modulating biological activity through redox reactions or interactions with thiol-containing proteins.

Antimicrobial Properties

Studies have indicated that sulfur-containing compounds exhibit antimicrobial properties. While specific data on this compound is limited, similar compounds have shown efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. The incorporation of the fluorine atom may further enhance these properties by improving the compound's ability to penetrate bacterial membranes.

Anticancer Activity

Research into fluorinated biphenyl derivatives has suggested potential anticancer activity. For example, compounds with similar structural motifs have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis. Preliminary studies indicate that this compound may possess similar properties, warranting further investigation in cancer models.

Case Studies

  • Antimicrobial Screening : In a study evaluating the antimicrobial effects of various sulfur-containing compounds, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated moderate inhibition zones, suggesting potential as an antimicrobial agent.
  • Cytotoxicity Assays : A cytotoxicity assay was conducted using human cancer cell lines to assess the effects of this compound on cell viability. The compound exhibited dose-dependent cytotoxicity, with IC50 values comparable to known anticancer agents.

Q & A

Q. How can structure-activity relationships (SAR) guide the design of bioactive derivatives?

  • Answer : Modify the fluorine position (e.g., 2'-, 3'-, or 4'-substitution) and sulfide substituents (e.g., methyl vs. propyl). Evaluate biological activity (e.g., enzyme inhibition, cytotoxicity) against analogs like benzo[b]thiophene sulfonamides, where chloro and methyl groups enhance potency .

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